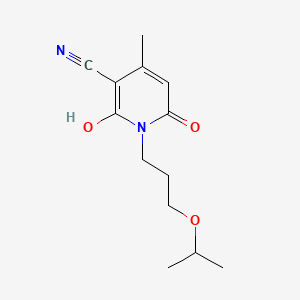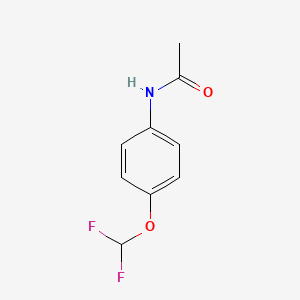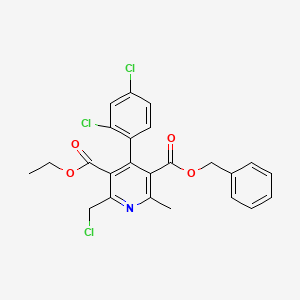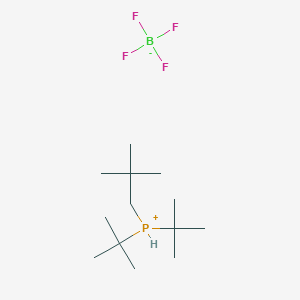
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate
Vue d'ensemble
Description
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS Number: 886059-84-3) is a neopentylphosphine ligand . Its empirical formula is C13H30BF4P , and its molecular weight is 304.16 g/mol . This compound is commonly used in various chemical reactions due to its unique properties.
Synthesis Analysis
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate can be synthesized by reacting Di-tert-butylchlorophosphane with NEOPENTYLMAGNESIUM CHLORIDE . The specific synthetic pathway involves the substitution of chlorine atoms with tetrafluoroborate ions.
Molecular Structure Analysis
The molecular structure of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate consists of a central phosphorus atom bonded to four tert-butyl groups and a tetrafluoroborate anion. The bulky tert-butyl groups provide steric hindrance, affecting its reactivity and stability .
Chemical Reactions Analysis
This compound serves as a cocatalyst in palladium-catalyzed Kumada couplings . Notably, it has been found to be superior to tris(tert-butyl)phosphine in palladium-catalyzed aminations of aryl bromides and chlorides .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Buchwald-Hartwig Cross Coupling Reaction
This compound is suitable for the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are prevalent in pharmaceuticals and biologically active compounds.
Heck Reaction
It’s also used in the Heck Reaction , a palladium-catalyzed carbon-carbon bond-forming reaction. The Heck Reaction is widely used in organic chemistry to synthesize complex molecules from simpler precursors.
Hiyama Coupling
The Hiyama Coupling reaction, which forms carbon-carbon bonds, can also be facilitated by this compound . This reaction is particularly useful in the synthesis of complex organic molecules.
Negishi Coupling
This compound is suitable for the Negishi Coupling reaction , another powerful method for forming carbon-carbon bonds. This reaction is often used in the synthesis of natural products and pharmaceuticals.
Sonogashira Coupling
The Sonogashira Coupling reaction, which forms carbon-carbon bonds between aryl halides and terminal alkynes, can also be facilitated by this compound . This reaction is widely used in the synthesis of conjugated enynes, which are important in materials science and pharmaceuticals.
Stille Coupling
This compound is suitable for the Stille Coupling reaction , a powerful method for forming carbon-carbon bonds. This reaction is often used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura Coupling reaction, which forms carbon-carbon bonds, can also be facilitated by this compound . This reaction is widely used in the synthesis of biaryls, which are important in materials science and pharmaceuticals.
Palladium-Catalyzed Borylation
This compound may also be used in the palladium-catalyzed borylation of primary alkyl electrophiles (bromides, iodides or tosylates) using bis (pinacolato)diboron or bis (neopentyl glycolato)diboron as the boron source . The phosphonium salt is used for Pd catalyzed cross coupling reaction .
Mécanisme D'action
Target of Action
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, also known as Di-tert-butylneopentylphosphonium tetrafluoroborate, primarily targets palladium in catalytic reactions . It acts as a ligand, binding to the palladium to facilitate various types of cross-coupling reactions .
Mode of Action
The compound interacts with its target, palladium, by forming a complex that enhances the efficiency of the catalytic process . This interaction results in an increase in the rate of the reaction and the yield of the desired product .
Biochemical Pathways
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate affects the pathway of palladium-catalyzed cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds. The downstream effects include the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it increases the efficiency and yield of the reactions it catalyzes .
Result of Action
The molecular effect of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate’s action is the formation of new carbon-carbon and carbon-heteroatom bonds . On a cellular level, this can lead to the synthesis of new organic compounds, given the right conditions .
Action Environment
The action, efficacy, and stability of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate can be influenced by various environmental factors. These include the presence of other reactants, the temperature, and the pH of the reaction environment . For example, the compound is typically stored under nitrogen and protected from light to maintain its stability .
Propriétés
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPUGYQGIWNRI-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584812 | |
| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate | |
CAS RN |
886059-84-3 | |
| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886059-84-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




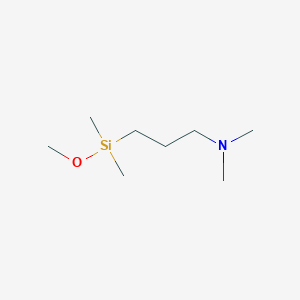
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
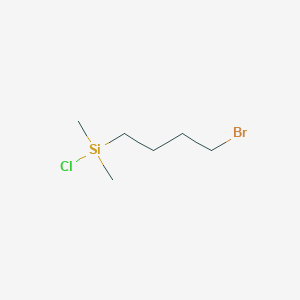
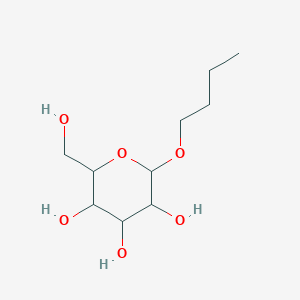



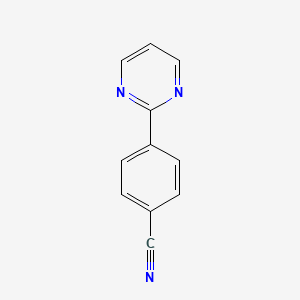
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)

